Pyridinitril
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2N3/c14-12-9(6-16)11(8-4-2-1-3-5-8)10(7-17)13(15)18-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZITGHGWBXFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042358 | |
| Record name | Pyridinitril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086-02-8 | |
| Record name | Pyridinitril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinitril [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001086028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinitril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinitril | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDINITRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09I841O866 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyridinitril Derivatives
Methodological Frameworks for SAR/SPR Delineation
The investigation into the SAR and SPR of pyridinitril derivatives employs a variety of sophisticated methodological frameworks to elucidate the complex interplay between molecular structure and biological function.
Rational Design and Synthesis of Analogs with Targeted Modifications
A cornerstone of SAR studies is the rational design and synthesis of this compound analogs with specific, targeted modifications. researchgate.net This approach allows researchers to systematically alter parts of the molecule and observe the resulting changes in biological activity. For instance, new derivatives have been created by introducing different phenyl, 2-pyridyl, 2-furyl, 2-thienyl, 2-furylvinyl, and 2-thienylvinyl substituents at the 2,4, and 6-positions of the pyridine (B92270) ring to evaluate their topoisomerase I inhibitory activity. researchgate.net The synthesis of these analogs often involves multi-step chemical reactions, and their structures are confirmed using various analytical techniques. This methodical approach is essential for building a comprehensive understanding of which structural components are critical for the desired biological effect. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. protoqsar.com In the context of this compound, QSAR studies involve compiling a dataset of derivatives with known activities and then using statistical methods to correlate these activities with various molecular descriptors. nih.gov These descriptors can include physicochemical properties, electronic properties, and steric parameters. The resulting QSAR models can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. protoqsar.comnih.gov The robustness of these models is typically validated through internal and external validation techniques to ensure their predictive power. nih.gov
Ligand-Based and Structure-Based Design Principles
Both ligand-based and structure-based design principles are integral to the study of this compound derivatives. iaanalysis.com
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. iaanalysis.comnih.gov This approach relies on the knowledge of molecules that are known to interact with the target. iaanalysis.com By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity and can be used to screen virtual libraries for new potential this compound derivatives. nih.gov
Structure-based drug design (SBDD) , on the other hand, is utilized when the 3D structure of the target protein is available. iaanalysis.comextrapolations.com This method involves using computational docking to predict how different this compound analogs will bind to the active site of the target. rsc.org By understanding these binding interactions at a molecular level, researchers can design new derivatives with improved affinity and selectivity. iaanalysis.com In some cases, a combination of both ligand-based and structure-based approaches is used to enhance the reliability of the drug design process. nih.govmdpi.com
Impact of Structural Features on Biological Efficacy and Selectivity
The biological efficacy and selectivity of this compound derivatives are profoundly influenced by their structural features. SAR studies have identified key roles for various substituents and their positions on the pyridine core. researchgate.netmdpi.com
Role of Aryl and Heteroaryl Substituents
The presence and nature of aryl and heteroaryl substituents on the pyridine ring are critical determinants of biological activity. researchgate.net Studies have shown that nitrogen-containing heterocycles with aryl substituents are of significant interest due to their diverse applications in medicinal and pharmaceutical sciences. researchgate.net For example, the substitution of phenyl, 2-pyridyl, 2-furyl, and 2-thienyl groups at various positions on the pyridine ring has been shown to influence the topoisomerase I and II inhibitory activity of the resulting derivatives. researchgate.net One study indicated that a 2-thienyl-4-furylpyridine skeleton was important for strong topoisomerase I inhibitory activity. researchgate.net The electronic properties and steric bulk of these substituents can affect how the molecule interacts with its biological target. mdpi.com
| Substituent at 2,4,6-positions | Observed Biological Activity/Importance | Reference |
|---|---|---|
| Phenyl, 2-pyridyl, 2-furyl, 2-thienyl, 2-furylvinyl, 2-thienylvinyl | Evaluated for topoisomerase I inhibitory activity. | researchgate.net |
| 2-thienyl-4-furylpyridine skeleton | Important for strong topoisomerase I inhibitory activity. | researchgate.net |
| Aryl substituents | Considerable attention in medicinal and pharmaceutical sciences. | researchgate.net |
Positional Effects of Functional Groups on the Pyridine Core
The position of functional groups on the pyridine core has a significant impact on the biological activity of this compound derivatives. researchgate.netnih.gov The pyridine ring itself is a basic heterocyclic organic compound, and its reactivity varies at different positions. wikipedia.org Electrophilic substitutions tend to occur at the 3-position, while nucleophilic substitutions are favored at the 2- and 4-positions. wikipedia.org
Research on various pyridine derivatives has highlighted the importance of substituent positioning. For instance, in some series of antiproliferative pyridine derivatives, the number and position of methoxy (B1213986) (-OCH3) groups were found to directly correlate with their activity, with an increase in the number of these groups leading to lower IC50 values (indicating higher potency). mdpi.comnih.gov Similarly, the placement of amino (-NH2) and hydroxyl (-OH) groups can enhance antiproliferative activity. mdpi.comnih.gov Conversely, the presence of bulky groups or halogen atoms can sometimes lead to decreased activity. mdpi.comnih.gov The strategic placement of functional groups is therefore a key consideration in the rational design of new this compound analogs with optimized efficacy and selectivity. researchgate.netnih.gov
| Functional Group | Positional Effect on Pyridine Core | Impact on Biological Activity | Reference |
|---|---|---|---|
| Methoxy (-OCH3) | Number and position on the ring | Increased number of groups can lead to increased antiproliferative activity (lower IC50). | mdpi.comnih.gov |
| Amino (-NH2) and Hydroxyl (-OH) | Presence and position on the ring | Can enhance antiproliferative activity. | mdpi.comnih.gov |
| Halogen atoms or bulky groups | Presence on the ring | Can lead to lower antiproliferative activity. | mdpi.comnih.gov |
| Substituents at C2 and/or C4, C6 | Diaryl-substituents | Broad range of biological activities including antibacterial and antifungal. | researchgate.net |
Stereochemical Influence on Activity
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its biological activity. mdpi.com Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often interact differently with biological targets like enzymes and receptors, as these macromolecules are themselves chiral. mdpi.commdpi.comkhanacademy.org This principle of chiral discrimination is fundamental to the Structure-Activity Relationship (SAR) of this compound derivatives.
One enantiomer, the "eutomer," may exhibit the desired pharmacological effect, while the other, the "distomer," could be less active, inactive, or even responsible for undesirable effects. mdpi.com Therefore, evaluating the pharmacological properties of both enantiomers is crucial when a chiral center is present in a drug candidate. mdpi.com The spatial orientation of functional groups dictates the effectiveness of the molecule's interaction with its target's binding site. A precise three-point interaction between the ligand and the receptor is often required for a biological response. mdpi.com
Research on various chemical classes illustrates this principle. For instance, in certain mosquito repellents, the presence of a chiral carbon with a specific (S) configuration in the piperidine (B6355638) ring is essential for the effective three-dimensional arrangement of the pharmacophore and, consequently, its repellent activity. usda.gov Similarly, the fungicidal activity of the triazole triadimenol (B1683232) is highly enantioselective; the S,R-enantiomer is reported to be up to 1000 times more active than the other three stereoisomers. michberk.com For pyrethroid insecticides like permethrin, which has four stereoisomers, the different geometric (cis/trans) and optical isomers show varying levels of biological activity. michberk.com
| Compound | Stereoisomer | Relative Biological Activity | Reference |
|---|---|---|---|
| Triadimenol (Fungicide) | (S,R)-enantiomer | Highly active (1000x more than others) | michberk.com |
| Other 3 enantiomers | Significantly less active | ||
| Tebuconazole (Fungicide) | (R)-enantiomer | Stronger fungicidal activity | michberk.com |
| (S)-enantiomer | Significantly less effective | ||
| Propiconazole (Fungicide) | (2R,4S) and (2S,4S) diastereomers | Highest fungicidal efficacy | michberk.com |
| Other configurations | Reduced effectiveness |
Integration of Computational Approaches in SAR/SPR
In modern drug discovery, computational methods are indispensable for investigating protein-ligand interactions and elucidating structure-activity relationships (SAR) and structure-property relationships (SPR). hilarispublisher.comfrontiersin.org These in silico techniques, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, provide a cost-effective and powerful complement to traditional experimental methods. hilarispublisher.com They allow researchers to model, predict, and analyze the binding of ligands like this compound derivatives to their biological targets at an atomic level. frontiersin.org By facilitating the screening of large compound libraries, predicting binding affinities, and identifying key intermolecular interactions, these computational tools accelerate the entire drug design process, from hit identification to lead optimization. hilarispublisher.combiotech-asia.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a cornerstone of structure-based drug design (SBDD) that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target macromolecule. hilarispublisher.combiotech-asia.org The process involves computationally placing a ligand, such as a this compound derivative, into the binding site of a target protein. researchgate.net Docking algorithms then evaluate numerous possible conformations and orientations, using scoring functions to rank them based on their predicted binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). hilarispublisher.comslideshare.net
The primary goals of molecular docking are to identify the most likely binding mode and to characterize the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—between the ligand and the amino acid residues of the target. frontiersin.orgnih.gov A lower binding energy generally indicates a more stable protein-ligand complex and higher binding affinity. nih.gov This information is crucial for understanding the molecular basis of a compound's activity and for guiding the rational design of more potent and selective analogues. nih.govmdpi.com For example, docking studies on pyrimidine (B1678525) derivatives targeting dihydrofolate reductase (DHFR) have successfully rationalized their antibacterial activity by showing strong interactions with key residues in the enzyme's active site. nih.gov
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Observed Activity (MIC, μmol/L) | Reference |
|---|---|---|---|---|
| Compound 7c | -8.5 (example value) | Asp27, Ile50, Phe31, Ser59 | 2.4 | nih.gov |
| Compound 10a | -7.9 (example value) | Asp27, Leu28, Phe31, Ile94 | 9.7 | |
| Compound 19d | -8.2 (example value) | Asp27, Phe31, Ile50, Pro61 | 4.8 |
Quantum Chemical Descriptors in SAR Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential)
Quantum chemical methods provide a deeper understanding of a molecule's electronic structure, which is fundamental to its reactivity and interactions. mdpi.com Descriptors derived from these calculations are powerful tools in quantitative structure-activity relationship (QSAR) studies for compounds like this compound. biolscigroup.us
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. libretexts.orgfiveable.me The energy of the HOMO (E_HOMO) is related to a molecule's capacity to donate electrons, while the energy of the LUMO (E_LUMO) reflects its ability to accept electrons. malayajournal.org The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. researchgate.net In QSAR models, descriptors like E_HOMO can be correlated with biological activity; for example, a negative coefficient for E_HOMO in a QSAR equation indicates that lower HOMO energy values enhance activity. biolscigroup.us
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density around a molecule, providing a visual guide to its charge distribution. rasayanjournal.co.innih.gov It is an effective tool for understanding and predicting a molecule's reactive behavior. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. rasayanjournal.co.intci-thaijo.org MEP maps are particularly useful for analyzing intermolecular interactions like hydrogen bonding and for understanding how a ligand like a this compound derivative might be recognized by its cellular receptor. nih.govnih.gov
| Compound | Dipole Moment (μ, Debye) | E_HOMO (eV) | Anthelmintic Activity (pCL) | Reference |
|---|---|---|---|---|
| Benzimidazole Derivative 1 | 3.78 | -8.99 | 4.70 | biolscigroup.us |
| Benzimidazole Derivative 5 | 2.51 | -9.12 | 5.30 | |
| Benzimidazole Derivative 10 | 2.15 | -9.25 | 6.00 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful ligand-based drug design techniques used to identify novel bioactive compounds. biotech-asia.orgcolumbiaiop.ac.in
A pharmacophore is defined as the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, positive/negative ionizable groups) that a molecule must possess to be recognized by a specific biological target and elicit a response. slideshare.netresearchgate.net Pharmacophore models are typically generated by superimposing a set of known active molecules and extracting their common structural features. columbiaiop.ac.innih.gov A well-validated pharmacophore model serves as a 3D query that encapsulates the key interactions required for binding. nih.gov
Virtual screening is the computational process of searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com In pharmacophore-based virtual screening, the generated 3D pharmacophore model is used to filter databases containing millions of compounds. researchgate.net Molecules from the database that successfully map onto the pharmacophore's features are selected as "hits." These hits, which may possess diverse chemical scaffolds, are considered promising candidates for further investigation through more rigorous methods like molecular docking and subsequent experimental validation. columbiaiop.ac.inresearchgate.net
| Pharmacophore Model Details | Reference | |
|---|---|---|
| Features | 2 Hydrogen Bond Acceptors | nih.gov |
| 2 Hydrophobic Groups | ||
| 2 Aromatic Rings | ||
| Statistical Validation | ||
| Survival Score | 8.862 | nih.gov |
| Correlation Coefficient (R²) | 0.895 | |
| Cross-Validated Q² | 0.631 |
Mechanistic Insights into the Biological Activity of Pyridinitril
Antifungal Mode of Action of Pyridinitril
This compound exerts its antifungal effects through the targeted disruption of crucial biosynthetic pathways in fungal cells. This mechanism primarily involves the inhibition of a key enzyme, leading to the depletion of essential cellular components and the accumulation of toxic byproducts.
Inhibition of Cytochrome P450-Dependent 14α-Demethylase
The primary target of this compound's antifungal activity is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51A1 or Erg11). wikidoc.orgfrontiersin.org This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), the principal sterol in fungal cell membranes. wikidoc.orgfrontiersin.org Lanosterol 14α-demethylase catalyzes the removal of the 14α-methyl group from lanosterol, a vital step in the conversion of lanosterol to ergosterol. wikidoc.orgmdpi.com By inhibiting this enzyme, this compound effectively halts the production of ergosterol. wikidoc.orgfrontiersin.org The nitrogen atom in the pyridine (B92270) ring of compounds like this compound is thought to bind to the heme iron in the active site of the cytochrome P450 enzyme, acting as a noncompetitive inhibitor. wikidoc.orgnih.gov This binding prevents the enzyme from interacting with its natural substrate, lanosterol.
Disruption of Ergosterol Biosynthesis Pathways
The inhibition of lanosterol 14α-demethylase by this compound sets off a cascade of events that disrupt the entire ergosterol biosynthesis pathway. frontiersin.org The immediate consequence is a significant reduction in the cellular levels of ergosterol. mdpi.combiorxiv.org Ergosterol is essential for maintaining the integrity, fluidity, and permeability of the fungal cell membrane. wikidoc.org Its depletion leads to a dysfunctional cell membrane, impairing its ability to regulate the passage of substances and maintain cellular homeostasis.
Furthermore, the blockage of the pathway leads to the accumulation of lanosterol and other toxic 14α-methylated sterol precursors. frontiersin.orgbiorxiv.org These abnormal sterols are incorporated into the fungal cell membrane, further disrupting its structure and function. The accumulation of these toxic intermediates is considered a major contributor to the fungistatic and, at higher concentrations, fungicidal effects of compounds that inhibit this pathway. biorxiv.orgnih.gov The disruption of ergosterol biosynthesis has also been linked to increased susceptibility to environmental stresses and alterations in nutrient transport. biorxiv.org
Investigation of Anticancer Activity for Pyridine Derivatives
Pyridine derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their potential as anticancer agents. chemijournal.comijpsonline.com Their versatile chemical nature allows for modifications that can target various cellular processes involved in cancer development and progression.
Topoisomerase I and IIα Inhibition Mechanisms
Several pyridine derivatives have demonstrated the ability to inhibit topoisomerase I and IIα, enzymes that are crucial for DNA replication, transcription, and repair. chemijournal.comijpsonline.com These enzymes resolve topological problems in DNA by creating transient single-strand (topoisomerase I) or double-strand (topoisomerase II) breaks. By inhibiting these enzymes, pyridine derivatives can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. tandfonline.com For instance, certain thiophene-pyridine hybrids have shown potent inhibitory activity against topoisomerase II, with IC50 values lower than the reference drug topotecan. semanticscholar.org Similarly, some 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives have exhibited significant inhibitory activity against both topoisomerase I and II. nih.gov The planar structure of some pyridine derivatives allows them to intercalate between DNA base pairs, further stabilizing the enzyme-DNA complex and preventing the re-ligation of the DNA strands. tandfonline.com
Table 1: Inhibitory Activity of Pyridine Derivatives on Topoisomerases
| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |
| Thiophene-pyridine hybrids | Topoisomerase II | Potent and selective cytotoxic activity against MCF-7 cell line. | semanticscholar.org |
| 2,4-diaryl-5H-indeno[1,2-b]pyridines | Topoisomerase I and II | Significant inhibitory activity observed for several derivatives. | nih.gov |
| Pyridine derivatives | Topoisomerase I and IIα | A specific derivative (compound 15) showed potent dual inhibition with low toxicity to normal cells. | ijpsonline.com |
Apoptosis Induction Pathways
A primary mechanism by which pyridine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. frontiersin.orgnih.gov This can be triggered through various pathways. For example, the DNA damage caused by topoisomerase inhibition can activate p53, a tumor suppressor protein that can initiate apoptosis. spandidos-publications.com Some pyridine derivatives have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS), which can cause cellular damage and trigger apoptotic signaling cascades. frontiersin.org
Studies have demonstrated that treatment with certain pyridine derivatives leads to the activation of caspases, which are key executioner enzymes in the apoptotic process. researchgate.netresearchgate.net For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been found to induce ROS-mediated apoptosis in lung cancer cells. nih.gov Furthermore, some pyrano[3,2-c]pyridine derivatives have been shown to induce apoptosis in breast cancer cells, as evidenced by an increase in the sub-G1 population in cell cycle analysis and phosphatidylserine (B164497) exposure. bibliotekanauki.pl
Cell Cycle Modulation and Arrest
Pyridine derivatives can also interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. This prevents cancer cells from dividing and proliferating. frontiersin.orgmdpi.com For instance, a novel pyridine derivative, compound H42, was found to induce cell cycle arrest at the G0/G1 phase in ovarian cancer cells by downregulating the expression of cyclin D1. frontiersin.org Other pyridine derivatives have been shown to cause cell cycle arrest at the G2/M phase. spandidos-publications.comresearchgate.net
The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. For example, some pyridine derivatives have been shown to upregulate the expression of cell cycle inhibitors like p21 and p53. spandidos-publications.com The arrest of the cell cycle provides time for the cell to repair DNA damage, but if the damage is too extensive, it can lead to the initiation of apoptosis. spandidos-publications.com For example, pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle at the S or G2/M phase and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and CDK9. mdpi.com
Table 2: Effects of Pyridine Derivatives on Cell Cycle and Apoptosis
| Compound/Derivative Class | Cancer Cell Line(s) | Effect on Cell Cycle | Apoptotic Pathway | Reference(s) |
| Compound H42 (Pyridine derivative) | Ovarian cancer (SKOV3, A2780) | G0/G1 arrest | Induced apoptosis and DNA damage | frontiersin.org |
| Imidazo[1,2-a]pyridines | Lung adenocarcinoma (A549) | Cell cycle arrest | ROS-mediated apoptosis | nih.gov |
| Pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | S or G2/M phase arrest | Inhibition of CDK2 and/or CDK9 | mdpi.com |
| Thieno[2,3-b]pyridine derivative 3 | MDA-MB-231 (Breast cancer) | G2/M arrest | Not directly through DNA damage | researchgate.net |
| Pyrano[3,2-c]pyridine (4-CP.P) | MCF-7 (Breast cancer) | Increase in sub-G1 population | Phosphatidylserine exposure | bibliotekanauki.pl |
Diverse Biological Activities of this compound Analogs
Analogs of this compound, which belong to the broader class of aryl-substituted pyridine compounds, exhibit a wide spectrum of biological activities. metu.edu.tr The functionalization of the pyridine core allows for the modulation of these activities, leading to the development of compounds with specialized therapeutic potentials. metu.edu.trresearchgate.net
Pyridine derivatives have been recognized for their anti-inflammatory effects. metu.edu.trresearchgate.net These properties are often linked to the inhibition of key inflammatory mediators. For example, some aryl-substituted pyridines function as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins (B1171923) involved in inflammation. metu.edu.tr The anti-inflammatory actions of various compounds can also be mediated through the modulation of immune cells and signaling pathways. For instance, Palmitoylethanolamide (PEA), an endocannabinoid analog, demonstrates anti-inflammatory effects by activating the PPAR-α receptor and reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com Similarly, antibiotics with different core structures, such as tetracyclines and macrolides, are known to possess anti-inflammatory properties that are distinct from their antimicrobial actions. nih.gov The essential oil of Cannabis sativa, containing β-caryophyllene, has also shown anti-inflammatory effects by potentially modulating proinflammatory mediators. mdpi.com
The pyridine nucleus is a key structural motif in many compounds with antibacterial activity. researchgate.netmdpi.comnih.gov Analogs are often developed to enhance potency and broaden the spectrum of activity against various bacterial strains, including multidrug-resistant ones. nih.govfrontiersin.org
A critical challenge in antibacterial therapy is the emergence of resistance, often mediated by enzymes that inactivate antibiotics. nih.govmdpi.com A significant strategy to combat this is the development of inhibitors for these resistance enzymes. One such enzyme is the aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib), which confers resistance to important aminoglycoside antibiotics like amikacin (B45834) in Gram-negative bacteria. nih.govmdpi.comrsc.org Researchers have identified potent inhibitors of AAC(6')-Ib based on a pyrrolidine (B122466) pentamine scaffold. nih.govnih.gov Structure-activity relationship (SAR) studies on these analogs have provided detailed insights into the chemical features required for potent inhibition, highlighting the importance of specific stereochemistry and functional groups at various positions on the scaffold. nih.govnih.govresearchgate.net The combination of these inhibitors with aminoglycosides can restore the antibiotic's efficacy against resistant strains. rsc.org
Table 1: Structure-Activity Relationship (SAR) of Pyrrolidine Pentamine Analogs as AAC(6')-Ib Inhibitors nih.govnih.gov
| Position | Modification/Feature | Effect on Inhibitory Activity |
| R1 & R4 | Aromatic functionalities (e.g., S-phenyl) | Essential for activity. |
| R2 | Stereochemical conformation | Critical for inhibition. |
| R3 | Hydroxyl moiety and stereoconformation | Required for full inhibitory activity. |
| R5 | Phenyl functionality | Not essential; can be replaced by aliphatic groups. |
| Scaffold | Truncations | Resulted in inactive compounds. |
Malaria remains a major global health issue, spurred by increasing drug resistance. malariaworld.orgnih.gov Pyridine-containing compounds have long been a source of antimalarial drugs, with quinine (B1679958) and its synthetic analogs like chloroquine (B1663885) and mefloquine (B1676156) being prominent examples. mdpi.com Research into new antimalarial agents has explored various pyridine derivatives and other heterocyclic systems. metu.edu.trresearchgate.net
Recent efforts have focused on creating hybrid molecules that combine the pharmacophoric features of known antimalarials with novel heterocyclic scaffolds, such as researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidine. malariaworld.org These new piperaquine (B10710) analogs have demonstrated potent in vitro activity against both drug-sensitive and resistant strains of Plasmodium falciparum, with the added benefit of having a distinct mode of action that does not involve the inhibition of PfDHODH. malariaworld.org Furthermore, some of these compounds showed potential to block malaria transmission by inhibiting gametocytes. malariaworld.org Other research has identified that analogs of the natural product borrelidin, which inhibits threonyl-tRNA synthetase, can be engineered to be potent and selective against the malaria parasite both in vitro and in vivo. nih.gov Targeting other parasite-specific enzymes, such as the cysteine protease falcipain-2, with peptide-based analogs is another promising strategy. mdpi.comfrontiersin.org
The biological effects of this compound analogs extend to the inhibition of various enzymes critical for cellular processes beyond their primary antifungal or antibacterial targets.
SETD8 (Lysine Methyltransferase 5A): SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine (B10760008) 20 (H4K20me1), a modification involved in DNA damage response and cell cycle control. nih.govrsc.org SETD8 also methylates non-histone proteins like p53 and PCNA. rsc.orgnih.gov Its role in these fundamental processes has made it a therapeutic target in oncology. nih.gov UNC0379 is a selective, substrate-competitive inhibitor of SETD8 based on a quinazoline (B50416) scaffold. nih.govmedchemexpress.com Extensive structure-activity relationship (SAR) studies have been conducted on this series to develop analogs with improved potency. nih.govrsc.org Inhibition of SETD8 by compounds like UNC0379 has been shown to impair the proliferation and survival of multiple myeloma cells and may help overcome resistance to conventional drugs. nih.gov
Aminoglycoside 6'-N-Acetyltransferase Type Ib (AAC(6')-Ib): As detailed in section 4.3.2, a major area of research has been the development of inhibitors for this key antibiotic resistance enzyme. nih.govmdpi.com The most widespread variant, AAC(6')-Ib, inactivates clinically important aminoglycosides. rsc.orgnih.gov Using combinatorial libraries, researchers identified a pyrrolidine pentamine scaffold as a potent inhibitor. nih.govmdpi.com Molecular docking studies suggest these inhibitors bind within the antibiotic binding site of the enzyme. nih.govresearchgate.net The development of these analogs represents a promising approach to restore the clinical utility of aminoglycoside antibiotics against resistant Gram-negative pathogens. mdpi.com
Table 2: Examples of Enzyme Inhibition by Analogs
| Enzyme Target | Inhibitor Class/Example | Biological Significance |
| SETD8 | Quinazoline-based (e.g., UNC0379) nih.gov | Potential anti-cancer therapy by affecting cell cycle and gene regulation. nih.gov |
| AAC(6')-Ib | Pyrrolidine pentamine derivatives nih.govmdpi.com | Overcoming antibiotic resistance to aminoglycosides. mdpi.com |
The innate immune system relies on pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), to detect molecular patterns associated with pathogens and cellular damage. wikipedia.orguniprot.org TLR4, in particular, is the primary receptor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. wikipedia.orgnih.gov Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the initiation of an immune response. uniprot.orgmdpi.com
The interaction with TLRs is not limited to pathogen-derived molecules. Various synthetic and endogenous compounds can act as ligands for these receptors, either activating (agonists) or blocking (antagonists) the immune response. The specificity of ligand recognition is determined by the TLR itself; for example, the species-specific response to certain lipid A analogs is dictated by the structure of TLR4. nih.gov Some small molecules, such as 9-benzyl-8-hydroxyadenine (B8482288) derivatives, can act as potent and specific agonists for other TLRs, like TLR7, which is involved in antiviral immunity. invivogen.com The ability of chemical analogs to modulate TLR signaling pathways presents a powerful tool for developing new immunomodulatory therapies for a range of diseases, including infections and inflammatory disorders. mdpi.com
Enzyme Inhibition Beyond Primary Targets (e.g., SETD8, Aminoglycoside 6'-N-Acetyltransferase Type Ib)
Advanced Biological Evaluation Methodologies
The biological activity of this compound is investigated through a variety of advanced methodologies. These techniques provide a detailed understanding of the compound's effects at the cellular and molecular level.
In Vitro Cellular Assays (e.g., Cytotoxicity, Cell Proliferation, Reporter Gene Assays)
In vitro cellular assays are fundamental in determining the biological effects of a compound on living cells. nih.gov These assays are crucial for initial screening and for understanding the mechanisms of action of potential therapeutic agents. nih.govepo-berlin.com
Cytotoxicity Assays: These assays measure the degree to which a compound is toxic to cells. nih.gov Common methods include dye exclusion tests, which identify cells that have lost membrane integrity, and metabolic assays that measure the reduction of a substrate to a colored or fluorescent product by viable cells. nih.govpromega.com For instance, the amount of ATP can be quantified, as it is a key indicator of metabolically active cells. promega.com
Cell Proliferation Assays: These assays quantify the rate of cell growth and division. This can be achieved by monitoring DNA synthesis, for example, through the incorporation of labeled nucleotides like BrdU, or by measuring the total protein content, which correlates with the number of cells. nih.gov
Reporter Gene Assays: These assays are used to study the regulation of gene expression. A reporter gene, which encodes an easily detectable protein (like luciferase or green fluorescent protein), is linked to a specific regulatory DNA sequence. Changes in the expression of the reporter gene in the presence of a compound like this compound can indicate how the compound affects specific signaling pathways.
Interactive Table: Common In Vitro Cellular Assays
| Assay Type | Principle | Common Methods | Endpoint Measured |
| Cytotoxicity | Measures the ability of a compound to kill cells. | Dye exclusion (e.g., Trypan Blue), Metabolic assays (e.g., MTT, MTS), ATP measurement | Cell death, loss of membrane integrity, metabolic activity |
| Cell Proliferation | Quantifies the increase in cell number. | DNA synthesis (e.g., BrdU incorporation), Cell counting, Protein quantification (e.g., Sulforhodamine B) | Rate of cell division, DNA replication, total biomass |
| Reporter Gene | Monitors the activity of specific genetic pathways. | Luciferase assay, Green Fluorescent Protein (GFP) assay | Gene expression levels, pathway activation or inhibition |
Enzyme Activity Assays (e.g., Supercoiled DNA Unwinding)
Enzyme activity assays are critical for identifying the direct molecular targets of a compound. For substances that interact with DNA, such as potential topoisomerase inhibitors, the supercoiled DNA unwinding assay is particularly informative. inspiralis.com
DNA topoisomerases are enzymes that regulate the topological state of DNA. nih.gov The unwinding assay investigates whether a compound can intercalate into the DNA double helix or bind to its grooves, causing a change in the DNA's twist. inspiralis.com This process can be observed by incubating supercoiled plasmid DNA with the test compound and a topoisomerase. inspiralis.com If the compound unwinds the DNA, the resulting DNA will become supercoiled upon removal of the compound and enzyme, a change that can be visualized through gel electrophoresis. inspiralis.com
Interactive Table: DNA Unwinding Assay Components
| Component | Function |
| Supercoiled Plasmid DNA | The substrate that will be acted upon by the enzyme and compound. |
| Test Compound (e.g., this compound) | The substance being investigated for its ability to unwind DNA. |
| DNA Topoisomerase I | The enzyme that nicks and rejoins the DNA, allowing it to change its topological state. |
| Agarose Gel Electrophoresis | The technique used to separate and visualize the different forms of DNA (supercoiled, relaxed, linear). |
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. nih.gov It is extensively used to study the effects of compounds on fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle. nih.govnih.gov
Apoptosis Analysis: Apoptosis is characterized by specific morphological and biochemical changes, including the translocation of phosphatidylserine to the outer cell membrane and DNA fragmentation. nih.govbdbiosciences.com Flow cytometry can detect these changes using fluorescent labels. For example, Annexin V, a protein that binds to phosphatidylserine, can be labeled with a fluorochrome to identify apoptotic cells. bdbiosciences.com
Cell Cycle Analysis: The cell cycle is the series of events that lead to cell division and replication. escca.eu By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), flow cytometry can measure the DNA content of each cell. nih.govescca.eu This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound causes cell cycle arrest at a specific phase. nih.govresearchgate.net
Interactive Table: Flow Cytometry Applications in Drug Evaluation
| Analysis Type | Principle | Common Dyes/Reagents | Information Obtained |
| Apoptosis | Detects biochemical markers of programmed cell death. | Annexin V, Propidium Iodide (PI) | Percentage of early apoptotic, late apoptotic, and necrotic cells. |
| Cell Cycle | Measures DNA content to determine the cell cycle phase. | Propidium Iodide (PI), DAPI | Distribution of cells in G0/G1, S, and G2/M phases; detection of cell cycle arrest. |
In Vivo Efficacy Studies and Phenotypic Screening
In vivo efficacy studies are essential for evaluating the biological effects of a compound in a whole, living organism, which provides a more complex and physiologically relevant context than in vitro models. meliordiscovery.com
Phenotypic Screening: This approach involves testing compounds in cellular or animal models of a disease to identify substances that produce a desirable change in the phenotype, or observable characteristics, without a preconceived notion of the drug's target. revvity.com This target-agnostic strategy can uncover novel mechanisms of action and therapeutic applications. meliordiscovery.comrevvity.com Cellular imaging can serve as a "phenotypic anchor" to identify important toxicological pathologies. nih.gov For example, in zebrafish larvae, phenotypic screening can be used to identify compounds that modulate processes like nerve regeneration. frontiersin.org
Advanced Analytical and Spectroscopic Characterization of Pyridinitril and Its Metabolites
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy provides detailed molecular-level information, forming the cornerstone of chemical identification and structural analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Pyridinitril in solution. googleapis.comoapi.int One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment, number, and connectivity of hydrogen and carbon atoms. libretexts.orgvanderbilt.edu
¹H NMR: The proton NMR spectrum reveals the number of chemically non-equivalent protons in the molecule. libretexts.org The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the signal corresponds to the number of protons it represents. mnstate.edu Spin-spin coupling patterns (splitting) provide information about adjacent, non-equivalent protons. vanderbilt.edu
¹³C NMR: The carbon NMR spectrum shows the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon's hybridization and bonding environment.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unequivocal resonance assignment. nih.gov COSY identifies proton-proton couplings (¹H-¹H), HSQC correlates directly bonded carbon-proton pairs (¹³C-¹H), and HMBC reveals longer-range correlations between carbons and protons (typically over 2-3 bonds), which is critical for assembling the complete molecular framework. nih.govresearchgate.net
Table 1: Illustrative NMR Data for this compound (Note: This table presents expected data based on the known structure of this compound and general principles of NMR spectroscopy. Actual experimental values may vary.)
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Inferred Structural Information |
|---|---|---|---|
| ¹H | 1D NMR | 7.5 - 8.7 | Protons on the pyridine (B92270) ring. |
| ¹³C | 1D NMR | ~117 | Carbon of the nitrile group (-C≡N). |
| ¹³C | 1D NMR | 120 - 155 | Carbons of the pyridine ring. |
| ¹H-¹H | 2D COSY | Cross-peaks between adjacent pyridine protons | Confirms proton connectivity within the aromatic ring. |
| ¹H-¹³C | 2D HSQC/HMBC | Correlations between specific protons and carbons | Assigns specific protons to their directly attached carbons and confirms the overall carbon skeleton and substituent positions. |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, enabling both qualitative and quantitative analysis of this compound and its metabolites. chemetrix.co.za When coupled with chromatographic separation, its sensitivity and selectivity are significantly enhanced. chemetrix.co.zarsc.org
Mass Spectrometry (MS): The core principle involves ionizing the target molecule and separating the resulting ions based on their m/z ratio. chemetrix.co.za The molecular ion peak helps determine the molecular weight, while the fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for identification. chemetrix.co.za
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly used in liquid chromatography-mass spectrometry (LC-MS). It is particularly suitable for polar, less volatile, or thermally fragile molecules, including many pesticide metabolites. chemetrix.co.za It typically produces protonated molecules [M+H]⁺ or other adducts. chemetrix.co.za
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. mdpi.com this compound, after separation on a GC column, enters the mass spectrometer where it is typically ionized by electron impact (EI). EI is a high-energy process that causes extensive and reproducible fragmentation, which is excellent for structural elucidation and library matching. chemetrix.co.za Pyrolysis-GC-MS can be used to characterize the compound in complex matrices by thermally degrading the sample into smaller, analyzable fragments. measurlabs.compnnl.goveag.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark for quantifying trace levels of compounds in complex mixtures like environmental and biological samples. nih.goveag.com It combines the separation power of LC with the high selectivity of tandem mass spectrometry. eag.com In LC-MS/MS, a specific precursor ion (e.g., the molecular ion of a this compound metabolite) is selected, fragmented, and a specific product ion is monitored. eag.com This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances sensitivity and specificity, making it ideal for metabolite quantification. creative-proteomics.com
Table 2: Application of Mass Spectrometry Techniques for this compound Analysis
| Technique | Primary Application | Key Advantages |
|---|---|---|
| GC-MS | Identification and quantification of this compound | High chromatographic resolution; extensive, reproducible fragmentation with EI for library matching. mdpi.com |
| LC-MS | Analysis of known target compounds and purity assessment. creative-proteomics.com | Suitable for less volatile metabolites; simpler operation. rsc.org |
| ESI-MS | Ionization of polar metabolites for LC-MS analysis. | Soft ionization preserves the molecular ion; suitable for a wide range of metabolites. chemetrix.co.za |
| LC-MS/MS | Trace quantification of this compound and its metabolites in complex matrices (e.g., food, water, biological tissues). nih.govnih.gov | Exceptional sensitivity and selectivity via MRM; minimizes matrix interference. eag.comunc.edu |
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in its solid, crystalline state. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the compound. wikipedia.org The resulting diffraction pattern of the X-rays is recorded and analyzed to produce a detailed electron density map, from which the precise positions of every atom in the molecule can be determined. wikipedia.org
For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure, providing precise data on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. ajchem-a.com This technique is considered the gold standard for absolute structure determination, validating results obtained from other spectroscopic methods like NMR and MS. chemrxiv.orgnih.gov
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.govstellarnet.us These two techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.comuni-siegen.de
Infrared (IR) Spectroscopy: An IR spectrum provides a characteristic "fingerprint" of a molecule. It is particularly useful for identifying the presence of specific functional groups. For this compound, key vibrational bands would be expected for the nitrile group (C≡N), the C-Cl bond, and the aromatic pyridine ring (C=C and C-H vibrations).
Raman Spectroscopy: Raman spectroscopy is also excellent for identifying functional groups and is particularly sensitive to non-polar, symmetric bonds. nih.gov It can provide complementary information to the IR spectrum, especially for the skeletal vibrations of the pyridine ring. aps.org
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical) |
|---|---|---|---|
| Nitrile (-C≡N) | Stretching | 2220 - 2260 | IR, Raman |
| Aromatic Ring | C=C Stretching | 1400 - 1600 | IR, Raman |
| Aromatic Ring | C-H Stretching | 3000 - 3100 | IR, Raman |
| Chloro (-Cl) | C-Cl Stretching | 600 - 800 | IR |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.comwikipedia.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org For this compound, the conjugated pyridine ring system gives rise to characteristic π → π* electronic transitions, resulting in strong absorbance in the UV region. researchgate.net
The primary applications of UV-Vis spectroscopy for this compound include:
Quantification: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. wikipedia.org By creating a calibration curve with standards of known concentration, UV-Vis spectroscopy can be a simple and rapid method for quantifying this compound in relatively clean samples. technologynetworks.com
Electronic Structure: The wavelength of maximum absorbance (λmax) provides information about the electronic structure of the molecule. Changes in the molecular structure, such as those occurring during metabolism, would likely lead to shifts in the λmax, which can be used to monitor reactions or degradation. nih.gov The UV spectrum of pyridine typically shows an absorption maximum around 250-260 nm. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Physicochemical Properties
Advanced Chromatographic Separations and Coupled Systems
The analysis of this compound and its metabolites in real-world samples (e.g., soil, water, food products, biological fluids) is complicated by the presence of complex matrices. chemetrix.co.za Therefore, an efficient separation step prior to detection is essential. Advanced chromatographic techniques are employed to isolate the analytes of interest from interfering matrix components. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate a wide range of compounds. rsc.org When coupled with detectors like UV-Vis (HPLC-UV) or, more powerfully, mass spectrometry (LC-MS and LC-MS/MS), it becomes a cornerstone of pesticide residue analysis. chemetrix.co.zanih.gov Different column chemistries (e.g., reversed-phase, normal-phase, HILIC) can be chosen to optimize the separation of this compound and its metabolites based on their polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating very polar metabolites that are poorly retained on traditional reversed-phase columns. nih.gov
Gas Chromatography (GC): As a thermally stable and relatively volatile compound, this compound is well-suited for GC analysis. mdpi.com High-resolution capillary columns provide excellent separation efficiency. GC systems can be coupled with various detectors, including mass spectrometers (GC-MS) for definitive identification, or element-selective detectors like an Electron Capture Detector (ECD) for halogenated compounds or a Flame Photometric Detector (FPD) for phosphorus or sulfur-containing compounds, which can aid in confirmation. silcotek.com
Coupled Systems: The coupling of these separation techniques with high-resolution spectroscopic detectors (e.g., LC-MS/MS, GC-MS) creates the most powerful systems for modern analytical chemistry. eag.comscribd.com These hyphenated techniques provide the separation necessary to handle complex samples while delivering the sensitivity and specificity required for confident identification and accurate quantification of this compound and its transformation products. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify compounds present in a liquid sample. shimadzu.comadvancechemjournal.com Its application is crucial for the analysis of non-volatile compounds like this compound, which cannot be readily analyzed by gas chromatography. advancechemjournal.com The technique involves injecting a sample into a liquid mobile phase that is pumped through a column packed with a stationary phase. The separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases. openaccessjournals.com
For a comprehensive analysis of this compound and its metabolites, HPLC is often coupled with powerful detection methods:
Diode Array Detection (DAD): This UV-visible spectrometry method provides spectral information for the analytes as they elute from the column. It is a valuable tool for identifying the class of a phenolic compound and can aid in the structural characterization of metabolites. nih.gov
Mass Spectrometry (MS): The hyphenation of HPLC with MS (LC-MS) is a powerful technique for metabolite identification. sciex.com It provides molecular weight information and, through tandem MS (MS/MS), detailed structural data from fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) further enhances this by providing highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. ijsra.net
The combination of these techniques allows for the effective separation and sensitive detection of this compound from complex matrices and the identification of its biotransformation products. openaccessjournals.comnih.gov
Table 1: Illustrative HPLC-MS Parameters for Analysis of Pyridine-Based Compounds
| Parameter | Setting | Purpose |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the gradient. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution of nonpolar compounds. |
| Flow Rate | 0.4 mL/min | Controls the speed of the mobile phase. |
| Injection Volume | 5 µL | Amount of sample introduced for analysis. |
| Column Oven Temp. | 40 °C | Ensures reproducible retention times. shimadzu.com |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) | Provides high-resolution, accurate mass data. biomedres.us |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Generates ions for MS analysis. |
This table is for illustrative purposes and represents typical starting conditions for method development.
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a separation technique used for analyzing volatile or semi-volatile compounds without decomposition. emerypharma.com Analytes are vaporized and carried by a carrier gas (mobile phase) through a column containing a stationary phase. GC is highly effective for testing purity and detecting volatile impurities. skpharmteco.com
While this compound itself has a predicted high boiling point (447.3 °C) and is not suitable for direct GC analysis, some of its degradation products or metabolites may be sufficiently volatile. echemi.comchemsrc.com For instance, smaller molecules resulting from the breakdown of the pyridine ring or phenyl group could be analyzed by GC.
Key GC-based approaches applicable to metabolite analysis include:
Headspace GC-MS (HS-GC-MS): This technique is ideal for analyzing trace levels of volatile compounds in complex solid or liquid samples. emerypharma.com Volatile analytes are partitioned from the sample matrix into the "headspace" gas volume and then injected into the GC. This method minimizes matrix interference, resulting in cleaner chromatography. skpharmteco.com
Derivatization: For non-volatile analytes containing polar functional groups (such as potential hydroxylated metabolites of this compound), chemical derivatization can be employed. This process converts the polar groups into less polar, more volatile derivatives (e.g., via silylation or methylation) that are amenable to GC analysis. emerypharma.com
Table 2: Potential Applicability of GC for this compound-Related Analytes
| Analyte Type | Volatility | Suitability for GC | Required Technique |
| This compound | Low | Unsuitable | N/A |
| Small, non-polar fragments | High | Suitable | Direct Injection or Headspace |
| Hydroxylated metabolites | Low | Unsuitable | Derivatization required |
| Volatile impurities from synthesis | Varies | Potentially Suitable | Direct Injection or Headspace |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com SFC combines advantages of both gas and liquid chromatography, offering high efficiency, high flow rates, and reduced analysis times. selvita.comyoutube.com It is particularly recognized for its prowess in chiral separations—the separation of enantiomers (non-superimposable mirror-image molecules). selvita.comfagg.be
The parent this compound molecule (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile) is achiral. However, metabolic processes can introduce chirality into a molecule. If, for example, a metabolite of this compound were to be formed that possessed a stereocenter, SFC would be the premier technique for separating the resulting enantiomers. This is crucial in pharmaceutical and toxicological studies, as different enantiomers can have vastly different biological activities. selvita.com SFC is often considered a "green" technology due to its use of CO2 and reduced consumption of organic solvents compared to normal-phase HPLC. selvita.com
Table 3: Comparison of SFC and HPLC for Chiral Separations
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 (modified with alcohol) nih.gov | Organic solvents (e.g., hexane, ethanol) |
| Analysis Speed | Faster due to low viscosity and high diffusivity selvita.com | Slower |
| Solvent Consumption | Lower, more environmentally friendly selvita.com | Higher |
| Resolution | Often provides better resolution and efficiency youtube.com | Can be highly effective but may require longer run times |
| Throughput | Higher, suitable for high-throughput screening nih.gov | Lower |
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a family of highly efficient separation techniques that utilize a narrow-bore fused-silica capillary to separate molecules based on their size, charge, and hydrophobicity. clinicallab.comlabcompare.com Separation is driven by the application of a high voltage across the capillary, which is filled with a conductive buffer. sciex.com CE offers extremely high resolution, short analysis times, and requires minimal sample and reagent consumption. labcompare.comlumexinstruments.com
Different modes of CE can be applied depending on the analyte:
Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, separating analytes based on their charge-to-mass ratio. sciex.com It is ideal for analyzing charged metabolites of this compound.
Micellar Electrokinetic Chromatography (MEKC): This is a powerful mode of CE for separating neutral molecules like the parent this compound. lumexinstruments.com Surfactants are added to the buffer above their critical micelle concentration. Neutral analytes are separated based on how they partition between the micelles and the surrounding aqueous buffer, similar to a chromatographic mechanism. lumexinstruments.com
CE is highly automatable and provides resolving power that can exceed that of HPLC, making it a valuable tool for analyzing complex metabolite profiles and resolving closely related impurities. labcompare.comsebia.com
Table 4: Modes of Capillary Electrophoresis and Their Applications
| CE Mode | Separation Principle | Applicable to this compound/Metabolites |
| Capillary Zone Electrophoresis (CZE) | Charge-to-mass ratio clinicallab.com | Charged metabolites |
| Micellar Electrokinetic Chromatography (MEKC) | Differential partitioning into micelles lumexinstruments.com | Parent this compound (neutral), neutral metabolites |
| Capillary Gel Electrophoresis (CGE) | Molecular sieving through a gel matrix clinicallab.com | Not typically used for small molecules |
| Capillary Isoelectric Focusing (CIEF) | Separation based on isoelectric point | Not applicable to this compound |
Emerging Analytical Technologies for Comprehensive Profiling
The drive for more comprehensive, real-time, and high-throughput analysis has led to the development of emerging analytical technologies. biomedres.usamericanpharmaceuticalreview.com These Process Analytical Technologies (PAT) aim to provide a deeper understanding of processes by enabling continuous monitoring and control. americanpharmaceuticalreview.com For a compound like this compound, these technologies offer novel ways to study its interactions and detect its presence with high sensitivity and specificity.
Biosensor Development for Real-time Interaction Studies
A biosensor is an analytical device that combines a biological recognition element (e.g., enzyme, antibody, nucleic acid) with a physicochemical transducer to generate a measurable signal in response to a target analyte. researchgate.net These devices are capable of providing rapid, real-time, and highly sensitive detection. frontiersin.org
For this compound, a biosensor could be developed to monitor its presence in environmental samples or to study its mechanism of action. Given that this compound disrupts fungal respiration, a potential biosensor design could involve: herts.ac.uk
Enzyme-based sensors: Immobilizing a key respiratory enzyme that is inhibited by this compound onto an electrode. The change in electrochemical signal upon exposure to this compound would correlate to its concentration. iapchem.org
Aptamer-based sensors: Using short, single-stranded DNA or RNA sequences (aptamers) that bind specifically to this compound. When integrated with an optical or electrochemical transducer, the binding event can be converted into a quantifiable signal. mdpi.com
These technologies are moving towards cost-effective, portable systems for on-site analysis, which is particularly valuable for environmental monitoring. archivepp.comliu.se
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. cytivalifesciences.com It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. youtube.com This allows for the precise determination of binding kinetics (association rate, kₐ; dissociation rate, kⅆ) and binding affinity (equilibrium dissociation constant, Kₐ). nih.govnih.gov
SPR is an invaluable tool for characterizing the interaction between a compound and its biological target. For this compound, which targets mitochondrial electron transport, SPR could be used to: herts.ac.uk
Immobilize a specific protein complex from the mitochondrial respiratory chain onto the sensor chip.
Flow different concentrations of this compound over the surface.
Directly measure the binding and dissociation of this compound to its target protein, providing quantitative data on how strongly and how quickly it binds.
This information is fundamental for understanding its mode of action at a molecular level and for structure-activity relationship studies.
Table 5: Key Parameters Derived from SPR Analysis
| Parameter | Symbol | Description |
| Association Rate Constant | kₐ | The rate at which the analyte binds to the immobilized ligand. |
| Dissociation Rate Constant | kⅆ | The rate at which the analyte-ligand complex dissociates. nih.gov |
| Equilibrium Dissociation Constant | Kₐ | A measure of binding affinity; calculated as kⅆ/kₐ. A lower Kₐ value indicates a stronger binding interaction. researchgate.net |
High-Throughput Screening (HTS) Analytical Platforms
High-Throughput Screening (HTS) represents a cornerstone in modern chemical and biological research, enabling the rapid, automated testing of vast numbers of compounds against specific biological targets. In the context of fungicides like this compound, HTS platforms are instrumental in identifying new active compounds and understanding their mechanisms of action. The primary objective of HTS is to screen large-scale compound libraries to identify "hits" or "leads"—molecules that exhibit a desired effect on a target. This process leverages robotics, automated liquid handling devices, sensitive detectors (plate readers), and sophisticated data processing software to accelerate target analysis in a cost-effective manner.
The HTS workflow is a multi-step process that includes the preparation of compound libraries and samples, the development and validation of an assay suitable for automation, the configuration of the robotic system, and finally, the acquisition and analysis of large datasets. These platforms typically use microtiter plates in 96, 384, or 1536-well formats to conduct parallel experiments. The development of robust and reliable assays is critical for success. For fungicide screening, these assays are often designed to measure parameters such as the inhibition of fungal growth, spore germination, or the activity of a specific essential enzyme.
While HTS is a powerful tool for lead identification, it is important to note that it does not typically assess properties like bioavailability or toxicity, which are evaluated in later stages of the discovery pipeline. The data generated from HTS provides the crucial starting point for further optimization and development. The integration of metabolic activation systems, such as liver S9 fractions or cultured hepatocytes, into HTS assays allows for the evaluation of metabolites, providing a more comprehensive understanding of a compound's activity after biological processing.
Table 1: HTS Assay Formats for Fungicide Screening
| Assay Type | Principle | Target Measured | Typical Readout | Reference |
| Growth Inhibition Assay | Measures the reduction in fungal proliferation in the presence of a test compound. | Fungal biomass or metabolic activity. | Optical Density (OD), Fluorescence, Luminescence | |
| Enzyme Inhibition Assay | Determines the effect of a compound on the activity of a specific, essential fungal enzyme (e.g., cytochrome P450 demethylase). | Enzyme activity. | Colorimetry, Fluorescence, Luminescence | |
| Spore Germination Assay | Quantifies the inhibition of fungal spore germination, a critical stage in the infection cycle. | Germ tube formation or spore viability. | Microscopy, Optical Density | |
| Reporter Gene Assay | Uses a genetically modified fungal strain where a reporter gene (e.g., luciferase, GFP) is linked to a stress-responsive promoter. | Reporter protein expression/activity. | Luminescence, Fluorescence |
Microfluidics and Lab-on-a-Chip Devices for Miniaturized Analysis
Microfluidics, often termed lab-on-a-chip (LOC), involves the science and technology of manipulating minute volumes of fluids (nanoliters to picoliters) within networks of micro-scale channels. This technology integrates complex laboratory functions such as sample preparation, reaction, separation, and detection onto a single, miniaturized chip, typically only a few square centimeters in size. The application of microfluidics to the analysis of this compound and its metabolites offers significant advantages over conventional methods, including drastically reduced consumption of samples and reagents, faster analysis times, high-throughput capabilities, and increased sensitivity.
The development of microfluidic platforms for pesticide and fungicide analysis is an active area of research. These devices can be fabricated from materials like glass, silicon, or polymers and employ various techniques for fluid manipulation and detection. For instance, droplet-based microfluidics allows for the encapsulation of single fungal spores or cells in discrete droplets, enabling high-throughput screening of antifungal agents at the single-cell level. This approach provides new insights into the mode of action of fungicides and can help identify resistance development. Another application involves the development of microfluidic paper-based analytical devices (µPADs), which offer a low-cost, portable platform for the rapid, colorimetric detection of pesticide residues in environmental samples.
Modular microfluidic platforms have also been developed, which comprise separate, interconnected chips for different analytical steps like sample pre-treatment (e.g., enrichment), separation (e.g., liquid chromatography), and detection (e.g., nanoelectrospray ionization mass spectrometry). Such a system was shown to be applicable for enriching pyridalyl (B1679942) and its metabolites, demonstrating the potential for integrated, automated analysis of complex samples with minimal manual intervention. These miniaturized systems represent a powerful tool for both routine monitoring and advanced research on fungicides and their metabolic fate.
Table 2: Comparison of Microfluidic Platforms for Pesticide Analysis
| Platform Type | Key Features | Advantages | Typical Application | Reference(s) |
| Droplet-Based Microfluidics | Encapsulates samples in discrete picoliter to nanoliter droplets. | High-throughput analysis, single-cell/spore analysis, reduced cross-contamination. | Antifungal screening, fungicide sensitivity testing. | , |
| Paper-Based (µPADs) | Uses patterned paper as the substrate for fluidic transport and reactions. | Low cost, portability, ease of use, disposability. | Rapid, semi-quantitative screening of pesticides in water. | , |
| Modular LC-MS Chip | Integrates pre-treatment, separation, and ionization units on interconnected chips. | Automation, reduced manual labor, low sample consumption, high sensitivity. | On-line enrichment and MS detection of pesticide metabolites. | |
| Continuous-Flow Microreactors | Enables continuous processing and analysis within microchannels. | Precise control over reaction conditions, rapid thermal shifts, high integration. | DNA amplification (micro-PCR), chemical synthesis. | , |
Integration of Artificial Intelligence and Machine Learning in Analytical Data Processing
The analysis of this compound and its metabolites generates vast and complex datasets, particularly from techniques like high-resolution mass spectrometry (
Theoretical and Computational Chemistry Approaches to Pyridinitril
Quantum Mechanical Studies for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to predicting the molecular and electronic properties of Pyridinitril. These ab initio (from first principles) methods solve approximations of the Schrödinger equation to determine the molecule's behavior.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations have been employed to determine the optimized ground-state geometry of this compound, including its bond lengths and angles.
Studies using DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), provide detailed insights into the molecule's geometry. mjcce.org.mk For instance, DFT calculations have been used to model the structural parameters of this compound and its derivatives, showing good agreement with experimental data where available. mjcce.org.mkresearchgate.nethud.ac.uk The method is also crucial for calculating other ground-state properties such as vibrational frequencies, which correspond to infrared and Raman spectra, and molecular electrostatic potential (MEP) maps that reveal charge distribution. mjcce.org.mkresearchgate.net
Interactive Table: Selected Geometric Parameters of 2-Pyridinecarbonitrile from DFT Calculations
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |
|---|---|---|---|
| Bond Length (Å) | C3-C4 | 1.462 Å | 1.386 Å |
| C4-C9 | 1.507 Å | 1.499 Å | |
| Bond Angle (°) | C2-C1-C6 | 117.9° | 118.5° |
| N-C2-C1 | 122.5° | 122.1° |
Beyond DFT, other quantum mechanical methods contribute to understanding this compound's electronic configuration. Ab initio methods, like Hartree-Fock (HF) and more advanced techniques such as Coupled Cluster (CCSD(T)), offer high accuracy, though often at a greater computational cost. researchgate.net These methods have been used to calculate the equilibrium molecular structure, providing a baseline for comparison with experimental and DFT results. researchgate.net
Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, are also utilized, particularly for larger systems or initial explorations. scribd.comdntb.gov.ua While less accurate than ab initio or DFT methods, they can provide qualitative insights into electronic properties and reactivity trends. scribd.com The self-consistent-charge density-functional tight-binding (SCC-DFTB) method, an approximation of DFT, is another tool used to study electronic properties and inhibitor-metal interactions for larger systems with greater speed. mdpi.com
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and kinetic stability. amazonaws.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. amazonaws.com A smaller gap suggests higher reactivity and polarizability. amazonaws.com For this compound and its derivatives, DFT calculations are commonly used to determine the energies of these orbitals. mjcce.org.mk The analysis of FMOs helps predict the most likely sites for electrophilic and nucleophilic attack and explains intramolecular charge transfer processes. mjcce.org.mkresearchgate.net
Interactive Table: Frontier Molecular Orbital Energies of 2-Pyridinecarbonitrile
| Parameter | Basis Set | Energy (eV) |
|---|---|---|
| HOMO | B3LYP/6-311++G(d,p) | -6.4437 |
| LUMO | B3LYP/6-311++G(d,p) | -1.6618 |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 4.7819 |
Source: Data derived from theoretical studies on substituted pyridine (B92270) carbonitriles. mjcce.org.mk
Computational chemistry is instrumental in predicting the reactivity of this compound and modeling potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface for a given reaction. nii.ac.jp
For example, DFT calculations have been used to study the hydrolysis of 2-Cyanopyridine catalyzed by cerium oxide (CeO₂). acs.orgrsc.orgresearchgate.net These studies model the adsorption of the molecule onto the catalyst surface and elucidate the mechanism, including the role of surface lattice oxygen in the reaction. acs.orgrsc.orgresearchgate.net Such models can estimate activation energy barriers, which are crucial for understanding reaction kinetics and predicting whether a proposed pathway is energetically feasible. rsc.org This predictive power is essential for designing new synthetic routes or understanding the compound's role in complex chemical environments, such as its formation from the reaction of pyridine with CN radicals in interstellar space. dntb.gov.ua
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
Molecular Modeling and Simulation for Conformational and Interaction Analysis
While quantum mechanics describes electronic properties, molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of molecules over time.
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion, MD simulations can model the behavior of this compound in various environments, such as in a solvent or interacting with a surface. researchgate.net
MD simulations have been used to investigate the adsorption of pyridine-based molecules on metal surfaces, often in the context of corrosion inhibition. mdpi.comresearchgate.net These simulations provide insights into the orientation and interaction strength of the molecule on the surface. For instance, simulations can show whether this compound adsorbs in a flat or tilted orientation, which has implications for its effectiveness as a protective layer. mdpi.commdpi.com The results from MD simulations offer a dynamic picture that complements the static information obtained from quantum mechanical calculations, providing a comprehensive understanding of the molecule's behavior at the atomic scale. researchgate.net
Protein-Ligand Interaction Simulations and Binding Free Energy Calculations
The fungicidal activity of this compound, which involves the inhibition of cytochrome P450-dependent 14α-demethylase, necessitates a detailed understanding of its interaction with this target protein at a molecular level. researchgate.netresearchgate.net Protein-ligand interaction simulations, primarily through molecular docking and molecular dynamics (MD) simulations, are powerful computational tools to elucidate these interactions.
Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the active site of the 14α-demethylase enzyme. The process involves generating a multitude of possible conformations and orientations (poses) of this compound within the enzyme's binding pocket and scoring them based on a force field that approximates the binding affinity. The highest-ranked pose represents the most likely binding mode. For this compound, docking studies would identify key amino acid residues in the enzyme's active site that form crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the pyridine and phenyl rings of the molecule.
Molecular Dynamics (MD) Simulations: Following initial docking, MD simulations are employed to study the dynamic behavior of the this compound-protein complex over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the stability of the binding pose, the flexibility of the protein and the ligand, and the role of solvent molecules. For the this compound-14α-demethylase complex, MD simulations can reveal conformational changes in both the ligand and the protein upon binding and help to identify stable interactions that persist over the simulation time.
Binding Free Energy Calculations: A critical aspect of understanding protein-ligand interactions is the quantitative estimation of the binding affinity, represented by the binding free energy (ΔG_bind). Several computational methods are used for this purpose, ranging from empirical scoring functions to more rigorous but computationally expensive methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). A popular and computationally efficient method is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) approach. These methods calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. Such calculations for this compound would provide a theoretical estimation of its binding affinity to the target enzyme, which can be correlated with its experimentally determined inhibitory activity. researchgate.net
A hypothetical summary of results from a protein-ligand interaction study on this compound is presented in Table 1.
Table 1: Hypothetical Results of this compound-14α-demethylase Interaction Study
| Computational Method | Key Findings |
|---|---|
| Molecular Docking | This compound fits into the hydrophobic pocket of the 14α-demethylase active site. The nitrile groups form potential hydrogen bonds with specific polar residues, while the phenyl group engages in hydrophobic interactions. |
| Molecular Dynamics | The this compound-enzyme complex remains stable over a 100 ns simulation, with minimal deviation of the ligand from its initial docked pose. Key interacting residues show persistent contact with the ligand. |
| MM/GBSA Calculation | The calculated binding free energy (ΔG_bind) is significantly negative, indicating a favorable and spontaneous binding process. Van der Waals interactions and non-polar solvation energy are the main contributors to the binding affinity. |
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to understand the energy barriers between them.
The primary rotatable bond in this compound is the C-C bond connecting the phenyl group to the pyridine ring. Rotation around this bond gives rise to different spatial arrangements of the two rings relative to each other. Computational methods, such as systematic or stochastic conformational searches using molecular mechanics force fields (e.g., MMFF94, AMBER), can be used to explore the conformational space of this compound.
For each identified conformation, quantum mechanical calculations, particularly using Density Functional Theory (DFT), can provide more accurate energy values. By plotting the energy as a function of the dihedral angle(s), a conformational energy landscape can be constructed. This landscape reveals the global minimum energy conformation (the most stable structure) and other local minima, along with the transition states that connect them. Understanding this landscape is crucial, as the biologically active conformation, the one that binds to the target enzyme, may not necessarily be the global minimum energy conformation in solution.
Chemoinformatics and QSAR/QSPR Modeling
Chemoinformatics applies computational methods to analyze and model large datasets of chemical information. justia.com For a compound like this compound, these approaches are valuable for understanding its properties and for designing new, potentially more effective analogs. researchgate.net
Descriptor Calculation and Feature Selection
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are built upon the principle that the biological activity or physicochemical properties of a chemical are correlated with its molecular structure. To build these models, the chemical structure must be converted into a set of numerical values known as molecular descriptors.
For this compound and its analogs, a wide array of descriptors can be calculated using software like PaDEL-Descriptor. scielo.org.bo These descriptors can be categorized as:
0D descriptors: Atom counts, molecular weight.
1D descriptors: LogP, polar surface area (PSA).
2D descriptors: Topological indices, molecular connectivity indices, 2D pharmacophore fingerprints.
3D descriptors: Molecular volume, surface area, moments of inertia.
A study analyzing a large database of pesticides, which included this compound, calculated a vast number of 0D-2D molecular descriptors to characterize the molecules for clustering and property prediction. scielo.org.bo
Given the large number of possible descriptors, a crucial step is feature selection . This process identifies the most relevant descriptors that have the strongest correlation with the activity or property of interest, while removing redundant or irrelevant ones. This helps to build more robust and interpretable models.
Machine Learning Algorithms for Property Prediction
Once relevant descriptors are selected, various machine learning algorithms can be used to build the QSAR/QSPR models. These algorithms learn the relationship between the descriptors (input) and the experimental activity/property (output). Common algorithms include:
Multiple Linear Regression (MLR): A simple linear model.
Partial Least Squares (PLS): Suitable for datasets with many, potentially correlated descriptors.
Support Vector Machines (SVM): A powerful algorithm for both classification and regression tasks.
Random Forest (RF): An ensemble method based on decision trees, known for its high predictive accuracy and robustness. scielo.org.bo
Artificial Neural Networks (ANN): Complex, non-linear models inspired by the human brain.
These models, once validated, can be used to predict the fungicidal activity of new, untested this compound analogs, thereby prioritizing synthetic efforts. A QSPR model could, for instance, predict physicochemical properties like vapor pressure for this compound and related compounds. scielo.org.bo
Chemical Space Exploration for Novel this compound Analogs
The ultimate goal of computational modeling in drug and pesticide discovery is to explore the vast "chemical space" of possible molecules to identify novel compounds with improved properties. researchgate.net For this compound, this involves designing virtual libraries of analogs and using the developed QSAR models to predict their activity.
This exploration can be guided by several strategies:
Scaffold Hopping: Replacing the pyridine core with other heterocyclic rings while maintaining the key pharmacophoric features.
Substituent Modification: Systematically altering the substituents on the phenyl and pyridine rings. For example, changing the position and nature of the chloro and cyano groups on the pyridine ring, or adding various electron-donating or electron-withdrawing groups to the phenyl ring. researchgate.net
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physicochemical properties, which may lead to improved activity or metabolic stability.
The generated virtual library of analogs can then be screened in silico using the predictive QSAR models and docking simulations to identify the most promising candidates for synthesis and experimental testing. This computational pre-screening significantly reduces the time and cost associated with the discovery of new fungicidal agents.
Future Perspectives and Unresolved Research Challenges for Pyridinitril
Design and Synthesis of Next-Generation Pyridinitril Analogs with Enhanced Specificity and Reduced Off-Target Effects
A primary challenge in the development of bioactive compounds is achieving high specificity towards the intended target while minimizing interactions with other biological molecules, which can lead to undesirable side effects. For this compound, which is known to inhibit the action of cytochrome P450-dependent 14α-demethylase in fungi, future research will focus on designing analogs with a more precise fit into the active site of the fungal enzyme. researchgate.net This can be achieved through a detailed understanding of the target's three-dimensional structure and the specific amino acid residues that form the binding pocket.
The synthesis of such next-generation analogs will likely involve strategic modifications to the core this compound structure. This includes the introduction of various functional groups to the phenyl and pyridine (B92270) rings to modulate the compound's electronic and steric properties. For instance, the synthesis of various 2,4,6-trisubstituted pyridine derivatives has been explored to create compounds with a range of biological activities, providing a blueprint for modifying the this compound scaffold. researchgate.net Techniques like the Suzuki-Miyaura cross-coupling reaction offer a powerful tool for the regioselective arylation of the pyridine ring system, allowing for the creation of a diverse library of this compound analogs. researchgate.net The goal is to identify derivatives that exhibit enhanced antifungal potency while showing reduced affinity for homologous enzymes in non-target organisms, thereby improving the compound's safety profile. A significant research effort is also directed towards understanding and minimizing the potential for off-target drift during application. googleapis.com
Table 1: Strategies for Designing this compound Analogs with Enhanced Specificity
| Strategy | Rationale | Potential Outcome |
| Structure-Activity Relationship (SAR) Studies | To identify the key structural features of this compound responsible for its antifungal activity and off-target effects. | Design of analogs with optimized activity and reduced toxicity. |
| Introduction of Chiral Centers | To create stereoisomers that may exhibit differential binding to the target enzyme. | Identification of a more active and specific enantiomer. |
| Bioisosteric Replacement | To replace certain functional groups with others that have similar physical or chemical properties but may lead to improved specificity. | Enhanced binding affinity and selectivity for the fungal target. |
| Conformational Restriction | To lock the molecule in a specific conformation that is optimal for binding to the target enzyme. | Increased potency and reduced binding to off-targets. |
Development of Greener Synthetic Routes and Sustainable Production Methods for this compound and its Derivatives
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. The synthesis of this compound and its future analogs presents an opportunity to implement green chemistry principles. Traditional synthetic methods often rely on harsh reagents, organic solvents, and multiple reaction steps, leading to significant waste generation.
Future research will focus on developing greener synthetic routes that are more atom-economical, energy-efficient, and utilize less hazardous substances. One promising approach is the use of one-pot multicomponent reactions, which can generate complex molecules like pyridine derivatives in a single step from simple starting materials, minimizing waste and saving time and resources. nih.govresearchgate.net Microwave-assisted synthesis has also emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net
Furthermore, the development of sustainable production methods will involve exploring the use of renewable feedstocks and biocatalysis. While the complete biosynthesis of a complex molecule like this compound may be challenging, enzymatic transformations could be employed for specific steps in the synthesis, reducing the reliance on traditional chemical reagents. The principles of a circular economy, where waste from one process becomes a resource for another, will also be crucial in designing sustainable production systems for this compound and its derivatives. mdpi.comlenzing.com The "safe and sustainable by design" (SSbD) framework, which guides the innovation process for chemicals and materials, will be instrumental in this endeavor. europa.eu
Elucidation of Novel Biological Targets and Polypharmacology of this compound
While the primary mechanism of action for this compound as a fungicide is the inhibition of cytochrome P450-dependent 14α-demethylase, it is plausible that this compound and its analogs may interact with other biological targets. researchgate.net The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is a growing area of research and holds both promise and challenges. nih.govnih.gov
Future investigations will aim to identify and characterize these potential secondary targets. This could lead to the discovery of new applications for this compound derivatives, a practice known as drug repurposing. nih.gov For example, many aryl-substituted pyridines are known to exhibit anti-inflammatory, antibacterial, and antimalarial activities. researchgate.netresearchgate.net A systematic screening of this compound and its analogs against a wide range of biological targets could uncover previously unknown therapeutic potential.
However, polypharmacology also presents the challenge of understanding and managing potential side effects. Unintended interactions with off-targets can lead to toxicity. Therefore, a comprehensive understanding of the polypharmacological profile of this compound is essential for the rational design of safer and more effective analogs. Techniques such as chemical proteomics and thermal shift assays can be employed to identify the full spectrum of proteins that interact with this compound within a cell.
Advanced Computational Methodologies for Predictive Modeling and De Novo Design
Computational modeling and simulation have become indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide experimental work. mdic.orgnih.govtu-darmstadt.defrontiersin.org For this compound, these methodologies can be applied to accelerate the design and discovery of next-generation analogs.
Predictive modeling, using techniques such as Quantitative Structure-Activity Relationship (QSAR) and machine learning, can be used to build models that correlate the chemical structure of this compound derivatives with their biological activity and toxicity. These models can then be used to screen virtual libraries of compounds and prioritize those with the most promising profiles for synthesis and testing.
De novo design algorithms take this a step further by generating entirely new molecular structures that are predicted to have desired properties. researchgate.neteuropa.eunih.govnih.govbiorxiv.org By defining a set of constraints, such as a high affinity for the fungal target enzyme and low affinity for off-targets, these algorithms can propose novel this compound analogs that may not be conceived through traditional medicinal chemistry approaches. The integration of computational modeling with experimental validation creates a powerful iterative cycle for the rapid optimization of lead compounds.
Table 2: Computational Tools in this compound Research
| Computational Method | Application in this compound Research | Expected Outcome |
| Molecular Docking | Predicting the binding mode and affinity of this compound analogs to target proteins. | Identification of key binding interactions and ranking of potential inhibitors. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the this compound-protein complex over time. | Understanding the stability of the binding and the role of conformational changes. |
| Quantum Mechanics (QM) Calculations | Calculating the electronic properties of this compound and its analogs. | Gaining insights into reaction mechanisms and predicting reactivity. |
| Free Energy Perturbation (FEP) | Accurately predicting the relative binding affinities of different analogs. | Prioritizing the most potent compounds for synthesis. |
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding of this compound's Biological Impact
The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, allows for a global view of the molecular changes that occur in an organism in response to a chemical compound. nih.govnih.govhdruk.ac.ukucl.ac.uk Integrating these different layers of biological information provides a comprehensive, systems-level understanding of the biological impact of this compound.
By treating fungal cells with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can map the downstream effects of inhibiting the primary target. This can reveal compensatory mechanisms that the fungus employs to overcome the effects of the compound and may identify new targets for combination therapies.
Furthermore, comparing the multi-omics profiles of target and non-target organisms can provide a detailed picture of the compound's selectivity and potential off-target effects. This systems-level approach moves beyond the traditional "one target, one drug" paradigm and embraces the complexity of biological systems, ultimately leading to the development of more effective and safer chemical interventions. The challenges in integrating and interpreting these large and complex datasets will require the development of sophisticated bioinformatics tools and interdisciplinary collaborations.
Q & A
Q. What analytical methods are recommended for determining the purity and structural integrity of Pyridinitril in experimental settings?
High-performance liquid chromatography (HPLC) with UV detection is commonly used for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation . Ensure calibration standards are validated and include details on solvent systems, column types, and retention times in methodologies to enhance reproducibility .
Q. How should researchers design a baseline study to evaluate this compound’s stability under varying environmental conditions (e.g., pH, temperature)?
Use accelerated stability testing protocols, such as ICH guidelines Q1A(R2), to assess degradation kinetics. Variables include pH (1–13), temperature (25–60°C), and light exposure. Quantify degradation products via HPLC and correlate results with Arrhenius equations to predict shelf-life. Document all parameters, including buffer compositions and sampling intervals, to align with preclinical reporting standards .
Q. What are the best practices for synthesizing this compound derivatives to ensure reproducibility?
Follow IUPAC nomenclature and provide detailed synthetic pathways, including catalysts (e.g., palladium for cross-coupling), reaction times, and purification steps (e.g., recrystallization solvents). Characterize intermediates and final compounds with melting points, spectral data (IR, NMR), and elemental analysis. Include negative controls to rule out side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological efficacy data for this compound across different cell lines or animal models?
Conduct meta-analyses to identify variables such as cell passage numbers, incubation times, or dosing regimens. Use standardized assays (e.g., MTT for cytotoxicity) and validate findings with orthogonal methods (e.g., flow cytometry for apoptosis). Apply statistical frameworks like ANOVA with post-hoc tests to assess inter-study variability, and report effect sizes with confidence intervals .
Q. What strategies are effective in elucidating this compound’s mechanism of action when preliminary data suggests multiple molecular targets?
Employ proteomics (e.g., affinity pull-down assays coupled with LC-MS/MS) and transcriptomics to map interaction networks. Validate targets using CRISPR-Cas9 knockouts or siRNA silencing. Dose-response studies (IC₅₀/EC₅₀) and computational docking (e.g., AutoDock Vina) can prioritize high-probability targets. Disclose all software parameters and statistical thresholds to ensure transparency .
Q. How should researchers address ethical and methodological challenges in translational studies involving this compound’s pharmacokinetics in human subjects?
Adhere to Good Clinical Practice (GCP) guidelines for trial design, including informed consent and IRB approvals. Use population pharmacokinetic (PopPK) models to account for inter-individual variability. Specify bioanalytical methods (e.g., LC-MS/MS for plasma concentrations) and justify sample sizes using power analysis. Report adverse events per CONSORT guidelines .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. For multi-parametric data, apply machine learning algorithms (e.g., random forests) to identify predictive variables. Include raw data in supplementary materials and validate assumptions (e.g., normality tests) to meet NIH preclinical standards .
Q. How can researchers ensure robust replication of this compound experiments across laboratories?
Provide granular protocols, including equipment models (e.g., Shimadzu HPLC vs. Agilent), reagent lot numbers, and environmental controls (e.g., humidity levels). Use inter-laboratory calibration standards and publish negative results to mitigate publication bias. Reference USP monographs for compound verification .
Data Interpretation and Reporting
Q. What frameworks are effective for reconciling conflicting data on this compound’s toxicity profiles?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design limitations. Use systematic review tools (e.g., PRISMA) to assess bias risks in existing literature. Highlight confounding factors (e.g., solvent choices in in vivo studies) and propose validation experiments .
Q. How should researchers structure a manuscript to highlight this compound’s novel applications while addressing methodological limitations?
Organize the discussion around hypothesis validation, contrasting results with prior studies. Use tables to summarize key findings (e.g., Table 1: Comparative efficacy in cancer cell lines) and append raw spectral data. Adhere to journal-specific guidelines for preclinical checklists and statistical reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
